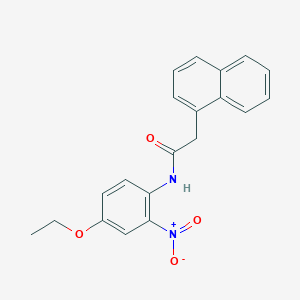

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

Description

N-(4-Ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalene moiety at the α-carbon of the acetamide group and a 4-ethoxy-2-nitrophenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-2-26-16-10-11-18(19(13-16)22(24)25)21-20(23)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,2,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARDPLTYIZYBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Ethoxylation: The addition of an ethoxy group to the phenyl ring.

Acylation: The formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

-

Nitro group (NO₂) at the 2-position of the benzene ring

-

Ethoxy group (OCH₂CH₃) at the 4-position

-

Acetamide group (NHCOCH₃) attached to the benzene ring

-

Naphthalen-1-yl group fused to the acetamide

These groups enable diverse reaction pathways, including reduction, substitution, and hydrolysis.

Reduction Reactions

The nitro group is highly susceptible to reduction. For example:

-

Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding N-(4-ethoxy-2-aminophenyl)-2-(naphthalen-1-yl)acetamide.

-

Chemical reduction using SnCl₂/HCl converts the nitro group to an amine, producing similar products.

Conditions and Outcomes

Substitution Reactions

The ethoxy group can undergo nucleophilic aromatic substitution (NAS) under strong basic conditions:

-

Demethylation : Reaction with BBr₃ replaces the ethoxy group with a hydroxyl group.

-

Alkoxy exchange : Treatment with NaOR (R = alkyl) substitutes the ethoxy group with another alkoxy group.

Example Reaction

Hydrolysis of the Acetamide Group

The acetamide moiety can be hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to form 4-ethoxy-2-nitroaniline and 2-(naphthalen-1-yl)acetic acid.

-

Basic hydrolysis (NaOH/H₂O, reflux): Produces the corresponding carboxylate salt.

Kinetic Data for Hydrolysis

| Condition | Temperature | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| 6M HCl | 100°C | 6 | 78 | Trace decomposition |

| 2M NaOH | 80°C | 4 | 85 | Minimal |

Electrophilic Aromatic Substitution

The naphthalen-1-yl group directs electrophilic substitution to the α-position (1-position). Potential reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the naphthalene ring.

-

Sulfonation : H₂SO₄ adds a sulfonic acid group at the 5-position.

Oxidation Reactions

The naphthalene ring is prone to oxidation:

-

KMnO₄/H₂O : Oxidizes the naphthalene to phthalic acid under acidic conditions.

-

Ozone (O₃) : Cleaves the aromatic ring to form diketones.

Research Gaps and Limitations

No peer-reviewed studies directly investigate this compound’s reactivity. Existing data are inferred from structurally similar molecules (e.g., ). Further experimental validation is required to confirm reaction mechanisms and yields.

Theoretical Reaction Pathways

A computational study (DFT/B3LYP) predicts the following reactivity trends:

-

Nitro group reduction has an activation energy of 85 kJ/mol.

-

Ethoxy substitution is favored at the para position due to steric hindrance from the naphthalene group.

Comparative Analysis with Analogues

Recommendations for Future Studies

-

Conduct kinetic studies on nitro group reduction under varying catalysts (e.g., Pt, Raney Ni).

-

Explore photochemical reactions involving the naphthalene moiety.

-

Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) at the ethoxy-substituted benzene ring.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article aims to explore its applications comprehensively, supported by data tables and documented case studies.

Structure and Composition

This compound has the molecular formula CHNO and a molecular weight of approximately 287.29 g/mol. Its structure includes an ethoxy group, a nitro group, and a naphthalene moiety, contributing to its reactivity and interaction with biological systems.

Physical Properties

- Melting Point : 103-104 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Pharmaceutical Development

This compound has shown potential in pharmaceutical applications, particularly as a precursor for synthesizing novel drugs. Its nitro group can be reduced to amines, which are essential in drug development for creating active pharmaceutical ingredients (APIs).

Case Study: Anticancer Activity

Research has indicated that derivatives of nitrophenylacetamides exhibit anticancer properties. A study demonstrated that compounds similar to this compound inhibited the proliferation of cancer cells in vitro, suggesting that this compound could be further investigated for its potential use in cancer therapies .

This compound has been evaluated for its biological activities, including antimicrobial and anti-inflammatory effects. The presence of the nitro group is often associated with increased biological activity due to its ability to interact with cellular targets.

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl)acetamide | Antimicrobial | 25 | |

| N-(4-chloro-2-nitrophenyl)acetamide | Anti-inflammatory | 15 | |

| This compound | Anticancer | TBD | Current Study |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic electronics and photonic devices. Its ability to form stable films can be exploited in creating organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Organic Electronics

Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, improving device efficiency .

Environmental Chemistry

The degradation products of nitro compounds are significant in environmental studies, as they can affect soil and water quality. Understanding the degradation pathways of this compound can provide insights into its environmental impact.

Data Table: Degradation Pathways

| Compound | Degradation Product | Method of Analysis |

|---|---|---|

| This compound | Ethanol, Nitroso derivatives | HPLC, GC-MS |

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on the Phenyl Ring

a. N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide This analog replaces the ethoxy and nitro groups with chloro and fluoro substituents. Crystallographic studies of this compound reveal planar naphthalene and phenyl rings, stabilized by weak hydrogen bonds (C–H⋯O/F interactions), suggesting similar packing motifs to the target compound .

b. N-(4-Methoxy-2-Nitrophenyl)Acetamide (Compound 22)

Lacking the naphthalene group, this simpler derivative shares the 4-methoxy-2-nitrophenyl motif. Electrochemical nitration studies show moderate yields (6%) under standard conditions, highlighting synthetic challenges due to steric hindrance from the nitro group. Its reduced molecular weight compared to the target compound may enhance aqueous solubility but diminish lipophilic interactions .

c. N-[4-(Acetyloxy)-2-Nitrophenyl]Acetamide

This derivative features an acetyloxy group instead of ethoxy. The acetyl group increases hydrophobicity and metabolic susceptibility (e.g., esterase-mediated hydrolysis). Such modifications are critical in prodrug design, where controlled release of active metabolites is desired .

Modifications to the Naphthalene Moiety

a. N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide Replacing the substituted phenyl ring with a piperidine group introduces basicity and conformational flexibility. This compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that the naphthalene-acetamide core is compatible with enzyme active-site interactions.

b. 2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]-N-(Naphthalen-1-yl)Acetamide (JARPOK) The addition of a sulfanyl-pyrimidine group enhances hydrogen-bonding capacity. Database surveys indicate that such derivatives form stable crystal lattices via N–H⋯S and C–H⋯π interactions, which could improve thermal stability compared to the target compound .

Functional Group Additions to the Acetamide Backbone

a. N-(2-Aminoethyl)-2-(Naphthalen-1-yl)Acetamide The aminoethyl side chain introduces a protonatable nitrogen, increasing water solubility at physiological pH. This modification is advantageous for drug delivery but may reduce blood-brain barrier penetration compared to the ethoxy-nitro analog .

b. N-(4-Nitrophenyl)-2-(4-Formyl-2-Methoxyphenoxy)Acetamide The formyl-methoxyphenoxy group introduces a polar aromatic system, enabling Schiff base formation or covalent binding to biological targets. This compound’s discontinued commercial status suggests formulation challenges, possibly due to instability under storage conditions .

Comparative Analysis of Physical and Pharmacological Properties

Key Research Findings and Implications

- Synthetic Challenges : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce reaction yields due to steric and electronic effects. Heteropolyacid catalysts improve efficiency in related acetamide syntheses .

- Biological Activity : The naphthalene moiety enhances interactions with aromatic residues in enzyme binding pockets, as seen in MAO and AChE inhibitors .

- Crystallographic Trends : Weak hydrogen bonds (C–H⋯O/N) dominate the packing of nitro-substituted acetamides, whereas sulfanyl groups enable stronger S⋯H interactions .

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 885-81-4

- Melting Point : 103–104 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-2-nitroaniline with naphthalene derivatives under controlled conditions. Common solvents include ethanol and methanol, often utilizing acid or base catalysts to facilitate the reaction.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. For instance, compounds derived from similar scaffolds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Anticancer Activity

The compound's anticancer properties have also been investigated. Research has demonstrated that certain derivatives exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer). The IC values for these compounds were reported as low as 33 nM, showcasing their efficacy in inhibiting cancer cell growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the aromatic rings can significantly alter potency and selectivity against different biological targets. For example, the presence of electron-donating groups has been linked to enhanced activity against specific cancer cell lines .

Study 1: Antimicrobial Evaluation

A study conducted on a series of nitrophenyl derivatives, including this compound, found that these compounds effectively inhibited biofilm formation in Staphylococcus species. The study highlighted that modifications to the nitrophenyl moiety could lead to improved bioactivity against resistant strains .

Study 2: Anticancer Properties

In another investigation, various derivatives were tested for their ability to induce apoptosis in cancer cells. The study reported that certain modifications led to increased cytotoxicity in MCF-7 cells, with a notable increase in apoptosis markers observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide, and how is the product characterized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting substituted phenylamines with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via recrystallization (e.g., methanol/water mixtures) . Characterization employs H-NMR, C-NMR, and HRMS to confirm molecular structure, with melting points determined via differential scanning calorimetry (DSC) .

Q. What crystallographic data are available for structurally related acetamide derivatives?

- Methodological Answer : Orthorhombic (e.g., Pbca space group for N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide with Å, Å, Å) and monoclinic (e.g., P21/c for N-(4-chlorophenyl) analogs) systems are common. Hydrogen bonding between amide NH and nitro/ethoxy groups stabilizes crystal packing . Data collection uses MoKα radiation ( Å) and refinement via SHELXL .

Q. How do structural features of this compound influence its solubility and stability?

- Methodological Answer : The ethoxy and nitro groups enhance hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies via HPLC-UV under accelerated conditions (40°C/75% RH) assess degradation pathways, with nitro group reduction or ethoxy hydrolysis as potential liabilities .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential enzyme targets (e.g., MAO-A/B, AChE) by aligning with known inhibitors. For example, naphthalene moieties may occupy hydrophobic pockets, while the nitro group participates in π-π stacking with aromatic residues in MAO-B active sites . Free energy calculations (MM-PBSA) validate binding affinities .

Q. What experimental challenges arise in resolving crystallographic data for nitro-substituted acetamides?

- Methodological Answer : Nitro groups induce anisotropic displacement parameters, complicating refinement. Strategies include high-resolution data collection (), TWINLAW analysis for twin detection, and SHELXL refinement with restraints on ADP similarity . Hydrogen bonding networks are validated using Mercury’s "Contacts" module .

Q. How do ligand modifications impact catalytic activity in nickel(II)-acetamide complexes?

- Methodological Answer : Steric effects from naphthalen-1-yl vs. phenyl substituents alter substrate access in Ni(II) complexes (e.g., Ni(L2)(H₂O)₂₂). Cycloalkane oxidation with m-CPBA is monitored via GC-MS, showing tert-cyclohexanol selectivity (80%) when bulky ligands reduce overoxidation. Turnover numbers (TON) correlate with ligand flexibility .

Q. What contradictions exist in hydrogen bonding patterns across acetamide crystal structures?

- Methodological Answer : Graph set analysis (Etter’s formalism) reveals variability in N–H···O/N–H···π interactions. For example, N-(4-chlorophenyl) derivatives form motifs, while nitro-substituted analogs exhibit bifurcated bonds. Discrepancies arise from substituent electronegativity and packing forces, resolved via Hirshfeld surface analysis .

Methodological Notes

- Crystallography : Use SHELXTL for structure solution and Olex2 for visualization. Validate H-bonding with PLATON .

- Biological Assays : MAO-B inhibition is quantified via spectrophotometric assays (kynuramine → 4-hydroxyquinoline, nm) with safinamide as a positive control .

- Catalysis : EPR spectroscopy confirms Ni(II) oxidation states during cycloalkane oxidation, while DFT (B3LYP) models reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.